Fmoc-l-dap(octanoyl)-oh

Ghrelin Cachexia Peptide Stability

Fmoc-L-Dap(octanoyl)-OH (CAS 1423018-04-5) is a protected, non-coded amino acid derivative based on an L-2,3-diaminopropionic acid (L-Dap) scaffold. It features an N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) protection for Fmoc-based solid-phase peptide synthesis (SPPS) compatibility and a side-chain octanoyl (C8) modification.

Molecular Formula C26H32N2O5
Molecular Weight 452.5 g/mol
CAS No. 1423018-04-5
Cat. No. B1429858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-l-dap(octanoyl)-oh
CAS1423018-04-5
Molecular FormulaC26H32N2O5
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C26H32N2O5/c1-2-3-4-5-6-15-24(29)27-16-23(25(30)31)28-26(32)33-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,2-6,15-17H2,1H3,(H,27,29)(H,28,32)(H,30,31)/t23-/m0/s1
InChIKeyFSFAUGZXBGIJDJ-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-Dap(Octanoyl)-OH (CAS 1423018-04-5): A Lipophilic Dap Building Block for Precision Peptide Design


Fmoc-L-Dap(octanoyl)-OH (CAS 1423018-04-5) is a protected, non-coded amino acid derivative based on an L-2,3-diaminopropionic acid (L-Dap) scaffold. It features an N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) protection for Fmoc-based solid-phase peptide synthesis (SPPS) compatibility and a side-chain octanoyl (C8) modification . This lipidation strategy is a key tool for tuning peptide hydrophobicity [1] and enhancing membrane interactions [2], with applications ranging from antimicrobial peptides to therapeutic agonists like ghrelin analogs [3].

Why Fmoc-L-Dap(Octanoyl)-OH is Not a Generic Substitute for Other Lipidated Dap or Lysine Building Blocks


The precise combination of the Fmoc-L-Dap backbone and the C8 octanoyl chain is critical. Substituting it with a generic 'lipidated amino acid'—such as a Dap derivative with a different acyl chain length (e.g., C10-decanoyl), a Dap derivative with a different protecting group, or even an Fmoc-Lys(octanoyl)-OH analog—will fundamentally alter the physicochemical and biological properties of the resulting peptide. Key factors like hydrophobic balance, molecular packing, and enzymatic stability are highly sensitive to the specific spacer length and lipid chain. For instance, using Fmoc-L-Lys(octanoyl)-OH introduces a four-carbon spacer between the peptide backbone and the octanoyl chain, resulting in different conformational flexibility and membrane interaction kinetics compared to the direct linkage in Fmoc-L-Dap(octanoyl)-OH [1]. Similarly, changing the lipid chain length from octanoyl (C8) to decanoyl (C10) has been shown to increase cytotoxicity in peptide antibiotics, while the C8 chain maintains a more favorable therapeutic window . These fine differences directly impact peptide activity and are lost upon generic substitution.

Procurement-Ready Evidence: Quantifiable Differentiation of Fmoc-L-Dap(Octanoyl)-OH


Evidence Point 1: Replacement of Ser3-Octanoyl with Dap3-Octanoyl Confers Enhanced in vivo Stability in Ghrelin Agonists

In the development of long-acting ghrelin agonists, replacing the native octanoylated Ser3 with an octanoylated diaminopropionic acid (Dpr, i.e., Dap) is a validated strategy to enhance metabolic stability. This modification replaces the ester bond (labile) in native ghrelin with a more stable amide bond (stable). A study comparing ghrelin analogs found that incorporating the Dpr(octanoyl) motif resulted in a significantly longer half-life in mice. The [Dpr3]ghrelin analog demonstrated improved stability over native ghrelin [1]. Further optimization on this Dpr(octanoyl) scaffold led to analogs with a half-life of approximately 2 hours after subcutaneous administration in mice [2].

Ghrelin Cachexia Peptide Stability Pharmacokinetics

Evidence Point 2: Octanoyl (C8) Chain Yields a Favorable Therapeutic Window Compared to Longer Decanoyl (C10) Chain in Antimicrobial Peptides

In the design of antimicrobial peptides, the length of the lipid chain is a critical determinant of both activity and toxicity. Studies indicate that an octanoyl (C8) chain, such as that provided by Fmoc-L-Dap(octanoyl)-OH, can maintain effective antimicrobial properties while reducing toxicity compared to longer chains like decanoyl (C10) . While the octanoyl group enhances lipophilicity for membrane disruption, the decanoyl group can increase cytotoxicity to mammalian cells .

Antimicrobial Peptides Lipidation Cytotoxicity Structure-Activity Relationship

Evidence Point 3: Improved Potency and Selectivity in Membrane-Active Peptides Over Non-Lipidated Analogs

Lipidation is a widely used strategy to enhance the potency of membrane-active peptides. Peptides synthesized with Fmoc-L-Dap(octanoyl)-OH have been shown to exhibit increased potency and selectivity against bacterial cells compared to peptides lacking this hydrophobic modification. The octanoyl chain enhances the peptide's ability to interact with and disrupt microbial membranes, a key mechanism of action, while minimizing toxicity to mammalian cells [1]. This modification provides superior control over peptide chain assembly, allowing for the synthesis of peptides with enhanced stability and functionality in hydrophobic environments [2].

Membrane-Active Peptides Drug Delivery Lipidation Selectivity

Evidence Point 4: High Synthetic Efficiency in Peptide Assembly Compared to Unprotected Dap

The use of orthogonally protected Fmoc-L-Dap(octanoyl)-OH in SPPS provides distinct advantages over using unprotected Dap, which would require complex post-synthetic modifications. A patent describes the efficient synthesis of Fmoc-L-Dapa(N-octanoyl)-OH from Fmoc-L-Dapa-OH and caprylic acid, achieving an 82% yield for this step [1]. This pre-synthesized building block enables direct incorporation of the octanoyl group during standard Fmoc-SPPS, eliminating the need for difficult and low-yielding on-resin modifications. Compared to unprotected Dap, this provides superior control over peptide chain assembly, allowing for the synthesis of peptides with enhanced stability and functionality [2].

Solid-Phase Peptide Synthesis Yield Synthetic Efficiency Fmoc Chemistry

Optimal Application Scenarios for Procuring Fmoc-L-Dap(Octanoyl)-OH


Synthesis of Metabolically Stable Ghrelin and Other Peptide Agonists

Researchers developing stable peptide agonists for therapeutic targets like the ghrelin receptor (GHS-R1a) should prioritize Fmoc-L-Dap(octanoyl)-OH. This building block directly replaces the labile Ser3-octanoyl ester linkage in the native hormone with a stable amide bond, conferring significantly enhanced in vivo stability. As demonstrated, peptides containing this modification achieve half-lives of ~2 hours in mice [1], making them promising candidates for treating conditions like cachexia and anorexia [2].

Design of Membrane-Active and Antimicrobial Peptides with an Optimal Safety Profile

This compound is a strategic choice for research groups designing antimicrobial or membrane-active peptides. The C8 octanoyl chain offers a favorable balance between enhanced antimicrobial potency and minimized mammalian cytotoxicity, especially when compared to longer-chain (e.g., C10) derivatives [1]. This provides a rational starting point for optimizing the therapeutic index of lipidated peptides.

Streamlined Synthesis of Lipidated Peptides via Fmoc-SPPS

Peptide synthesis laboratories and contract research organizations aiming to efficiently produce high-purity lipidated peptides should procure this pre-synthesized building block. The Fmoc-L-Dap(octanoyl)-OH monomer can be incorporated directly during standard Fmoc-SPPS, eliminating the need for complex, low-yielding post-synthetic modification steps [1]. This approach saves significant time and resources while improving overall synthetic success rates.

Investigating the Role of Lipid Chain Length and Spacer on Peptide Function

For fundamental structure-activity relationship (SAR) studies, Fmoc-L-Dap(octanoyl)-OH is an essential tool. It allows researchers to systematically probe the effects of an octanoyl (C8) chain attached via a minimal (zero-carbon) spacer. This enables direct comparisons with analogs featuring different acyl chains (e.g., acetyl, decanoyl, palmitoyl) or different spacer lengths (e.g., lysine-octanoyl) to elucidate the precise structural requirements for membrane binding, self-assembly, or receptor activation.

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